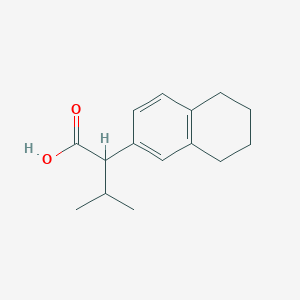
5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole, also known as Praziquantel, is a widely used anthelmintic drug that is effective against a broad range of parasitic worms. It is a synthetic compound that was first synthesized in the 1970s and has since become a key tool in the control of parasitic infections. Praziquantel has been used to treat a variety of parasitic infections including schistosomiasis, tapeworm infections, and liver fluke infections.
作用機序
The exact mechanism of action of 5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole is not fully understood, but it is believed to affect the permeability of the parasite's cell membrane, leading to muscle contraction and paralysis of the worm. This results in the detachment of the worm from the host tissue, making it easier to remove from the body.
Biochemical and Physiological Effects:
5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole has been shown to have minimal toxicity in humans, with few reported side effects. It is rapidly absorbed and metabolized in the liver, with a half-life of approximately 1-3 hours. 5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole has been shown to be effective against both adult and juvenile forms of parasitic worms, making it a useful tool in the control of parasitic infections.
実験室実験の利点と制限
5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole has several advantages for use in lab experiments. It is a well-established anthelmintic drug that has been extensively studied for its efficacy against parasitic infections. It has a broad spectrum of activity against parasitic worms, making it a useful tool for studying the biology and pathogenesis of these organisms. However, there are also limitations to its use in lab experiments, including the potential for drug resistance and the need for careful dosing to avoid toxicity.
将来の方向性
There are several potential future directions for the study of 5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole. One area of research is the development of new formulations of the drug that can be more easily administered and have improved efficacy. Another area of research is the study of the immunomodulatory effects of 5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole, which may have potential applications in the treatment of certain cancers. Additionally, there is a need for continued research into the mechanisms of action of 5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole and the development of new anthelmintic drugs to combat drug resistance.
合成法
The synthesis of 5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole involves the reaction of 4-propoxyaniline with 5-methyl-2-nitrobenzoic acid. The resulting intermediate is then reduced to the corresponding amine, which is condensed with 1,2-diaminobenzene to form the benzimidazole ring. The final product is obtained by acylation with propionyl chloride.
科学的研究の応用
5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole has been extensively studied for its efficacy against parasitic infections. It has been shown to be effective against a broad range of parasitic worms, including Schistosoma mansoni, Schistosoma haematobium, and Schistosoma japonicum. 5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole has also been used to treat tapeworm infections and liver fluke infections. In addition to its use as an anthelmintic drug, 5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole has been studied for its potential as an immunomodulator and as a treatment for certain cancers.
特性
製品名 |
5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole |
|---|---|
分子式 |
C17H18N2O |
分子量 |
266.34 g/mol |
IUPAC名 |
6-methyl-2-(4-propoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2O/c1-3-10-20-14-7-5-13(6-8-14)17-18-15-9-4-12(2)11-16(15)19-17/h4-9,11H,3,10H2,1-2H3,(H,18,19) |
InChIキー |
CZPPUJMIUPTCFK-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C |
正規SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(4,6,8-Trimethyl-2-quinolinyl)sulfanyl]acetic acid](/img/structure/B253884.png)
![2-[(4-methyl-2-quinolinyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B253886.png)

![4-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid](/img/structure/B253891.png)
![1-[5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B253892.png)
![2-(Methylsulfanyl)-4-phenyl-6-[4-(1-pyrrolidinyl)anilino]-5-pyrimidinecarbonitrile](/img/structure/B253893.png)

![4-(4-Chlorophenyl)-6-{[1-(hydroxymethyl)propyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253896.png)

![4-(4-Chlorophenyl)-6-{[2-(dimethylamino)ethyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253898.png)
![2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253900.png)

